REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[Cl:5][S:6]([N:9]=[C:10]=[O:11])(=[O:8])=[O:7].C(=O)([O-])[O-].[Na+].[Na+]>CCOCC>[Cl:5][S:6]([N:9]1[C:2]([CH3:3])([CH3:1])[CH2:4][C:10]1=[O:11])(=[O:8])=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -50° C. to -62° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
topped with a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in a dry ice-acetone bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below -50° C
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred into a 4 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous layer removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with 500 mL of water
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
ADDITION
|
Details
|
treated with 750 mL of hexane
|
Type
|
CUSTOM
|
Details
|
As crystallization
|
Type
|
ADDITION
|
Details
|
additional hexane (250 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated under partial vacuum to a final volume of 3100 mL
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration with the aid of 200 mL of hexane
|
Type
|
WASH
|
Details
|
for rinsing
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Type
|
CUSTOM
|
Details
|
the wet cake was dried under vacuum at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)N1C(CC1(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.28 mol | |
AMOUNT: MASS | 253 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |